Ethyl 5-bromo-2-chloronicotinate

Übersicht

Beschreibung

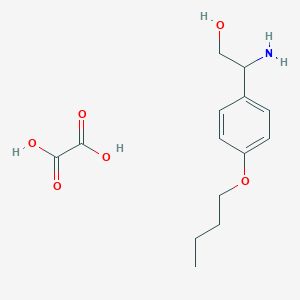

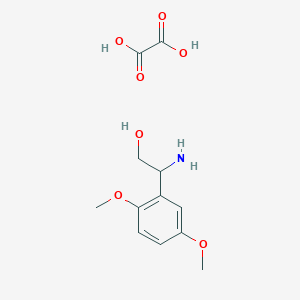

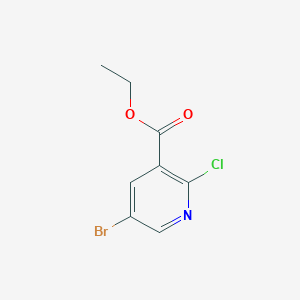

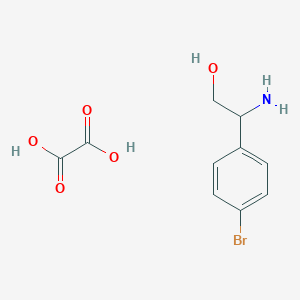

Ethyl 5-bromo-2-chloronicotinate is a chemical compound with the molecular formula C8H7BrClNO2 . It has a molecular weight of 264.51 . The IUPAC name for this compound is ethyl 5-bromo-2-chloronicotinate .

Synthesis Analysis

The synthesis of Ethyl 5-bromo-2-chloronicotinate involves a reaction with caesium carbonate in dimethylacetamide at 130℃ for 16 hours . The reaction mixture, after cooling to room temperature, is then processed further to obtain the compound .

Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-2-chloronicotinate can be represented by the InChI code: 1S/C8H7BrClNO2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3 . This indicates the presence of bromine, chlorine, nitrogen, and oxygen atoms in the compound.

Physical And Chemical Properties Analysis

Ethyl 5-bromo-2-chloronicotinate is a solid or liquid compound . The compound should be stored in an inert atmosphere at 2-8°C . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.11 .

Wissenschaftliche Forschungsanwendungen

Synthesis Processes and Intermediates

Ethyl 5-bromo-2-chloronicotinate has been investigated in various studies for its synthesis processes and as an intermediate in the production of other compounds. For instance, Qi Zhang, Yao Cheng, and Wang Guang (2011) described the synthesis of 2-chloronicotinicacid, where Ethyl 2-chloronicotinate was a key intermediate. They emphasized the simplicity and high yield of the process, suggesting potential for industrialization (Zhang, Cheng, & Guang, 2011). Additionally, Lan Zhi-li (2007) detailed the synthesis of Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an important intermediate for a new insecticide, highlighting its promising industrial route due to simple synthesis and low cost (Zhi-li, 2007).

Chemical Properties and Reactions

Research by Tetsuzo Kato, H. Kimura, and K. Tanji (1978) explored the reactions of Ethyl 4-bromo (and chloro)-3-oxobutanoate with various compounds, providing insights into the chemical properties and potential applications of similar bromo- and chloro-containing esters (Kato, Kimura, & Tanji, 1978).

Applications in Medicinal Chemistry

In the field of medicinal chemistry, the structure and properties of compounds related to Ethyl 5-bromo-2-chloronicotinate have been studied. For example, F. L. Setliff and J. Z. Caldwell (1991) synthesized a series of N-phenylamides of 5-bromo-2-chloronicotinic acid, examining their structures and spectroscopic trends. This research contributes to understanding the potential medicinal applications of these compounds (Setliff & Caldwell, 1991).

Pharmaceutical and Biochemical Research

Further research in pharmaceutical and biochemical applications includes studies on enantiomeric resolution and simulation of related compounds. I. Ali et al. (2016) conducted enantiomeric resolution and simulation studies of four enantiomers of a compound structurally similar to Ethyl 5-bromo-2-chloronicotinate, contributing to the understanding of chiral recognition mechanisms (Ali et al., 2016).

Safety and Hazards

Ethyl 5-bromo-2-chloronicotinate is classified as harmful if swallowed or if inhaled . It causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Wirkmechanismus

Target of Action

The primary targets of Ethyl 5-bromo-2-chloronicotinate are currently unknown. This compound is a biochemical reagent and can be used as a biological material or organic compound for life science related research . .

Biochemical Pathways

The biochemical pathways affected by Ethyl 5-bromo-2-chloronicotinate are not clearly established. Given the lack of specific target information, it’s challenging to predict the exact pathways this compound might influence. It’s possible that it could affect multiple pathways depending on the context of its use .

Pharmacokinetics

Ethyl 5-bromo-2-chloronicotinate exhibits high gastrointestinal (GI) absorption and is permeable to the blood-brain barrier (BBB) . It is an inhibitor of CYP1A2, an enzyme involved in drug metabolism . Its lipophilicity (Log Po/w) ranges from 1.96 to 2.86, indicating its potential to cross cell membranes . Its water solubility is low, ranging from 0.028 mg/ml to 0.168 mg/ml .

Action Environment

The action, efficacy, and stability of Ethyl 5-bromo-2-chloronicotinate can be influenced by various environmental factors. For instance, its storage conditions can affect its stability. It is recommended to be stored under an inert atmosphere (nitrogen or argon) at 2-8°C . Other factors such as pH, presence of other chemicals or biological materials, and temperature can also potentially influence its action and efficacy.

Eigenschaften

IUPAC Name |

ethyl 5-bromo-2-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMNMQNTTWFKAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-bromo-2-chloronicotinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B111259.png)

![5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111284.png)